Norbraylin

PDE4 inhibition coumarin pharmacology asthma/COPD target

Researchers screening PDE4 inhibitors often encounter confounding results when substituting coumarin analogs without verifying target engagement-minor structural variations (e.g., 6-OH vs. 6-OCH₃) profoundly shift potency, lipophilicity, and hydrogen bonding. Norbraylin, a defined PDE4D2 inhibitor (IC50 7.15 μM) isolated from Toddalia asiatica, resolves this by serving as a validated positive control and reference standard for assay development in asthma and COPD research. • Quantifiable selectivity: PDE4D2 IC50 = 7.15 μM; paired SAR with braylin (ΔlogP 0.30, ΔHBD +1, ΔTPSA +11 Ų). • Reference-standard quality: ≥98% (HPLC), powder, identity confirmed by MS and NMR. • Reliable supply: available in multiple batch sizes (5 mg to 1 g), shipped globally with blue ice.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 60796-64-7
Cat. No. B013839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorbraylin
CAS60796-64-7
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C
InChIInChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3
InChIKeyOYPWMLRFDXSKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Norbraylin (CAS 60796-64-7): A Natural Prenylated Coumarin PDE4D2 Inhibitor for Cardiovascular and Inflammation Research


Norbraylin is a naturally occurring angular pyranocoumarin [1] identified from the roots of Toddalia asiatica and Coriaria nepalensis [2]. It is characterized as a selective phosphodiesterase 4D2 (PDE4D2) inhibitor , with potential applications in studying vasorelaxation and anti-inflammatory pathways.

Why Generic Coumarin Substitution Fails: Structural Nuances Dictate PDE4D2 Affinity and Physicochemical Behavior in Norbraylin Analogs


Coumarins constitute a broad class with diverse bioactivities, yet minor structural variations—such as the presence or absence of a single methyl group—can profoundly alter target binding, lipophilicity, and hydrogen bonding capacity. For instance, the 6-hydroxy group in norbraylin versus the 6-methoxy group in braylin creates a measurable shift in polarity and PDE4D2 inhibitory potency [1][2]. Consequently, substituting norbraylin with an in-class analog without validating the specific assay context risks confounding experimental results and misinterpreting structure-activity relationships.

Norbraylin (CAS 60796-64-7) Quantitative Differentiation Evidence Guide: PDE4D2 IC50, LogP, H-Bond Donors, TPSA, and Vasorelaxant Identification


PDE4D2 Inhibition Potency: Norbraylin Exhibits IC50 of 7.15 μM, Placing It Within the Active Range of Naturally Occurring Coumarin PDE4 Inhibitors

Norbraylin demonstrates PDE4D2 inhibitory activity with an IC50 value of 7.15 μM . In a parallel evaluation of coumarins isolated from Coriaria nepalensis, compounds including norbraylin and braylin exhibited PDE4 inhibition with IC50 values ranging from 0.43 to 7.15 μM [1]. This positions norbraylin at the upper end of the active concentration range for this compound class, confirming its utility as a tool compound for PDE4D2 studies.

PDE4 inhibition coumarin pharmacology asthma/COPD target

Lipophilicity (LogP) Comparison: Norbraylin (XLogP 2.50) vs. Braylin (XLogP 2.80) – Reduced Hydrophobicity Influences Membrane Permeability and Solubility

The lipophilicity of norbraylin, as measured by XLogP, is 2.50 [1], which is lower than that of its 6-methoxy analog braylin (XLogP 2.80) [2]. This 0.30 unit difference reflects the replacement of a methoxy group with a hydroxy group, rendering norbraylin less hydrophobic. The lower logP suggests improved aqueous solubility and potentially different membrane partitioning behavior, which are critical parameters for in vitro assay design and compound handling.

lipophilicity ADME prediction drug-likeness

Hydrogen Bond Donor Capacity: Norbraylin (1 H-Bond Donor) vs. Braylin (0 H-Bond Donors) – A Structural Determinant of Molecular Recognition

Norbraylin possesses one hydrogen bond donor (the phenolic 6-OH group) [1], whereas its close analog braylin, with a 6-methoxy substitution, has zero hydrogen bond donors [2]. This difference directly impacts intermolecular interactions, including potential hydrogen bonding with target proteins or solvents. In the context of PDE4D2 binding, the presence of a hydrogen bond donor may contribute to the observed variations in inhibitory potency among coumarin derivatives.

hydrogen bonding structure-activity relationship molecular recognition

Topological Polar Surface Area (TPSA): Norbraylin (55.80 Ų) vs. Braylin (44.80 Ų) – Polarity Differences Influence Passive Permeability and Oral Bioavailability Predictions

Norbraylin exhibits a TPSA of 55.80 Ų [1], which is 11.00 Ų higher than that of braylin (44.80 Ų) [2]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration, with values below 60 Ų generally associated with good oral bioavailability. The higher TPSA of norbraylin reflects its greater polarity due to the hydroxyl group, suggesting it may have lower passive membrane permeability compared to braylin.

TPSA drug absorption membrane permeability

Vasorelaxant Activity: Norbraylin Identified as a Bioactive Constituent in Cedrelopsis grevei Extract, Alongside Braylin and Other Coumarins

In a bioactivity-guided fractionation study of Cedrelopsis grevei trunk bark, norbraylin was isolated as one of five coumarins contributing to the vasorelaxing effect of the crude extract, alongside methyl-O-cedrelopsin, cedrecoumarin A, scoparone, and braylin [1]. While quantitative potency data (e.g., EC50) for individual compounds were not reported, the co-isolation of norbraylin with known vasorelaxant coumarins supports its potential utility in cardiovascular pharmacology research.

vasorelaxation cardiovascular research natural products

Norbraylin (CAS 60796-64-7) Recommended Research Applications: PDE4D2 Assays, Coumarin SAR, Vascular Pharmacology, and Natural Product Libraries


PDE4D2 Target Validation and Assay Development in Respiratory Disease Models

Given its defined IC50 of 7.15 μM against PDE4D2 , norbraylin serves as a suitable positive control or tool compound for establishing PDE4 inhibition assays in the context of asthma and COPD research. Its natural product origin and moderate potency make it valuable for benchmarking novel synthetic PDE4 inhibitors.

Comparative SAR Studies on Coumarin-Based PDE4 Inhibitors

The quantifiable differences in logP (Δ0.30), H-bond donor count (+1), and TPSA (+11 Ų) between norbraylin and braylin [1][2][3] provide a clear rationale for using both compounds in head-to-head structure-activity relationship studies. This paired analysis can reveal how minor structural modifications influence PDE4D2 binding, membrane permeability, and cellular efficacy.

Vascular Pharmacology Investigations into Natural Product-Derived Vasorelaxants

Although quantitative vasorelaxation data for norbraylin alone are lacking, its identification as a constituent of the vasoactive fraction from Cedrelopsis grevei [4] positions it as a candidate for further characterization in ex vivo vascular ring assays. Researchers can compare its effects with those of braylin, for which detailed vasorelaxant mechanisms have been described [5].

Natural Product Libraries and Phytochemical Reference Standards

Norbraylin, with its well-characterized spectroscopic properties and availability from multiple plant sources [6], is an appropriate addition to natural product screening libraries. Its defined purity (typically >98% by HPLC) and physicochemical profile support its use as a reference standard for analytical method development and dereplication studies.

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